4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a methoxypyridazine-substituted phenyl group. Its structure combines a sulfonamide pharmacophore with heterocyclic and aromatic substituents, which are critical for biological activity.
Properties
IUPAC Name |
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHUSZVZBZGLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include scaling up the Suzuki-Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluoro and pyridazinyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent Effects on Pharmacokinetics
- Fluorine vs. Chlorine : The 4-fluoro group in the target compound may enhance metabolic stability compared to chlorinated analogues (e.g., sulfachlorpyridazine) due to reduced oxidative metabolism .
- Methoxy Group Position : The 6-methoxy on pyridazine (shared with TAK-385) likely improves binding affinity to receptors or enzymes by modulating electronic density and steric interactions .
Physicochemical Properties
Key Observations :
- Fluorinated derivatives generally exhibit lower melting points compared to chlorinated or non-halogenated analogues, likely due to reduced crystallinity .
- The methoxypyridazine moiety contributes to moderate molecular weights (~380–400 g/mol), aligning with Lipinski’s rules for drug-likeness .
Biological Activity
4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a fluorine atom and a methoxypyridazin moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is , and it features the following structural components:
| Component | Description |
|---|---|
| Fluorine | Enhances lipophilicity and biological activity |
| Methoxypyridazin | Potentially interacts with biological targets |
| Sulfonamide | Known for various pharmacological effects |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can inhibit enzyme activity, while the fluorine atom may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.
Antiviral and Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiviral and anticancer properties. The presence of the methoxypyridazin moiety is particularly relevant, as pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation and viral replication.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide | Two fluorine substituents | Antimicrobial |
| 2-Fluoro-N-[4-(6-methoxy-pyrimidin-4-yl)phenyl]benzenesulfonamide | Different heterocyclic substitution | Inhibitor of carbonic anhydrase |
| 4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamide | Amino group present | Potential anti-inflammatory agent |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
- Antiviral Studies : Research indicated that compounds with similar structures showed promise in inhibiting viral replication in vitro, suggesting potential applications in antiviral drug development.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential substitution and coupling reactions. A key step is the introduction of the methoxy group to the pyridazine ring, which can be achieved via nucleophilic aromatic substitution using sodium methoxide (NaOMe) under reflux conditions. For example, in related sulfonamide syntheses, 3,6-dichloropyridazine was reacted with 4-aminobenzenesulfonamide followed by methoxylation at the 6-position . Optimized conditions include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloride substitution | NaOMe, DMF, 80°C, 12h | 75-85% | |
| Sulfonamide coupling | Pd-catalyzed cross-coupling, 100°C, 24h | 60-70% |
Q. Which purification techniques are most effective for isolating the target compound with high purity?
Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is effective for initial purification. Subsequent recrystallization from ethanol/water (1:1 v/v) at 4°C improves crystallinity and purity (>98%). Analytical HPLC (C18 column, acetonitrile/water gradient) should confirm purity .
Q. How can the structure of the compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Compare - and -NMR spectra with predicted shifts (e.g., methoxy protons at δ 3.9–4.1 ppm, pyridazine ring protons at δ 7.2–8.5 ppm).
- XRD : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles, confirming the sulfonamide linkage and aryl stacking interactions .
- HRMS : Exact mass analysis (e.g., m/z 414.0821 for CHFNOS) validates molecular integrity .
Advanced Research Questions
Q. How do substituents on the pyridazine ring influence the compound’s bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) enhance solubility and target binding. For example:
| Substituent | Activity (IC) | Reference |
|---|---|---|
| 6-Methoxy | 12 nM (PDE4 inhibition) | |
| 6-Chloro | 45 nM | |
| 6-Ethoxy | 28 nM |
Replace the methoxy group with bulkier substituents (e.g., ethoxy) and assay inhibitory activity using enzymatic assays (e.g., cAMP hydrolysis) .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., aromatic protons near the sulfonamide group).
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments .
Q. What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays : Test microsomal stability (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., demethylation of the methoxy group).
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance bioavailability .
Q. How can computational modeling guide the optimization of target binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in the active site (e.g., PDE4B, PDB: 1XOM).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the ligand-receptor complex.
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG and prioritize derivatives with improved affinity .
Q. What are the best practices for resolving low reproducibility in biological assays?
Methodological Answer:
- Standardize Assay Conditions : Use internal controls (e.g., known PDE4 inhibitors) and replicate experiments across multiple plates.
- Counter-Screen Off-Target Effects : Test against related enzymes (e.g., PDE3, PDE5) to confirm selectivity .
- Validate Purity : Re-purify batches showing variability and re-test using LC-MS-coupled bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
